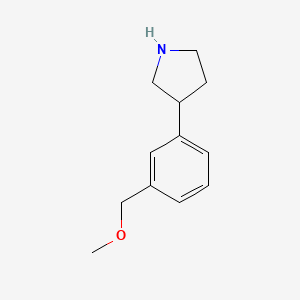

3-(3-(Methoxymethyl)phenyl)pyrrolidine

Description

Significance of Substituted Pyrrolidine (B122466) Derivatives in Organic Chemistry

Substituted pyrrolidine derivatives are of paramount significance in organic chemistry due to their versatile applications. They are integral components of many alkaloids, such as nicotine and hygrine, and form the core of essential amino acids like proline and hydroxyproline. mdpi.comwikipedia.org In the pharmaceutical realm, the pyrrolidine motif is present in a wide array of drugs, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org The stereochemistry of substituted pyrrolidines plays a crucial role in their biological activity, influencing their binding affinity to enzymes and receptors. nih.gov Consequently, the development of stereoselective synthetic methodologies for accessing enantiomerically pure pyrrolidine derivatives remains a vibrant area of research. mdpi.com

Overview of Research Trajectories for Novel Nitrogen Heterocycles

The exploration of novel nitrogen heterocycles is a major frontier in contemporary chemical research, driven by the quest for new therapeutic agents, advanced materials, and efficient catalysts. nih.gov Current research trajectories focus on the development of innovative synthetic strategies that allow for the precise control over the structure and stereochemistry of these compounds. mdpi.comresearchgate.net There is a growing emphasis on green chemistry principles, including the use of environmentally benign reagents and catalysts, and the development of atom-economical reactions. Furthermore, the functionalization of known heterocyclic scaffolds to fine-tune their physicochemical and biological properties is a key strategy in the discovery of new lead compounds in drug discovery. nih.govresearchgate.net

Contextualizing 3-(3-(Methoxymethyl)phenyl)pyrrolidine within Pyrrolidine Chemistry Research

Within the broad landscape of pyrrolidine chemistry, this compound emerges as a compound of interest due to its specific substitution pattern, which combines the pyrrolidine core with a phenyl ring bearing a methoxymethyl group. This particular arrangement of functional groups suggests potential applications in medicinal chemistry and materials science. The phenyl group provides a scaffold for further functionalization, while the methoxymethyl ether offers a potential site for metabolic activity or hydrogen bonding interactions. The pyrrolidine nitrogen can be readily derivatized to modulate the compound's properties. Research into this and structurally related compounds contributes to the broader understanding of structure-activity relationships within the diverse family of substituted pyrrolidines.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-[3-(methoxymethyl)phenyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-14-9-10-3-2-4-11(7-10)12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |

InChI Key |

LKHWKPQXPRUQFF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)C2CCNC2 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of 3 3 Methoxymethyl Phenyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, characterized by its nucleophilic and basic nature. nih.gov This makes it a prime site for a variety of chemical transformations, enabling the introduction of diverse substituents.

Key reactions involving the pyrrolidine nitrogen include:

N-Alkylation: The nitrogen can readily react with alkyl halides or other electrophilic alkylating agents via nucleophilic substitution to form tertiary amines.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. This transformation is often used to introduce carbonyl-containing moieties.

N-Arylation: The nitrogen can be coupled with aryl halides or triflates, typically under transition-metal catalysis (e.g., Buchwald-Hartwig amination), to form N-aryl pyrrolidines.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which can serve as protecting groups or as functional components of a larger molecule.

| Reaction Type | Reagent Class | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Pyrrolidine | Pd or Cu catalyst, Base, High Temperature |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) |

Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl functionality from which it is derived. Its primary transformation is cleavage (deprotection) to reveal the parent phenol (B47542), which can then be used for further functionalization, such as in Williamson ether synthesis. beilstein-journals.org

Common methods for the deprotection of aromatic MOM ethers include:

Acidic Hydrolysis: Treatment with strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), can effectively cleave the ether bond. clockss.org

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) iodide (TMSI), can facilitate the removal of the MOM group under milder conditions.

Trialkylsilyl Triflate Reagents: A combination of a trialkylsilyl triflate (like TMSOTf) and a base such as 2,2′-bipyridyl can convert the aromatic MOM ether into a silyl (B83357) ether, which is then easily hydrolyzed to the phenol upon aqueous workup. nih.gov This method is noted for its mild, non-acidic conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 3-(3-(methoxymethyl)phenyl)pyrrolidine is substituted with two electron-donating groups, which dictates its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyrrolidinyl group (an amine) and the methoxymethyl group (an ether) are both activating, ortho-, para-directing groups. In this specific 1,3-disubstituted pattern, the directing effects are as follows:

The methoxymethyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The pyrrolidinyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Both groups strongly activate the positions ortho and para relative to themselves. The position most activated is C4, as it is para to the methoxymethyl group and ortho to the highly activating pyrrolidinyl group. Position C6 is also highly activated (ortho to both substituents), followed by C2. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur preferentially at the C4, C6, and C2 positions.

Nucleophilic Aromatic Substitution (S_NAr): Standard S_NAr reactions typically require an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.orgnih.gov The phenyl ring in this compound is electron-rich due to its two electron-donating substituents, making it inherently deactivated towards nucleophilic attack. unacademy.com Consequently, S_NAr reactions are not feasible on this substrate under normal conditions. For such reactions to occur, the aromatic ring would first need to be modified to include both a leaving group and potent electron-withdrawing groups.

Derivatization for Analogue Synthesis

The design of structural analogues of this compound is guided by principles of medicinal chemistry aimed at exploring the structure-activity relationship (SAR). Modifications can be systematically introduced at the three main reactive sites to probe interactions with biological targets.

Key design strategies include:

Pyrrolidine Ring Modification: The nitrogen atom can be substituted with a variety of groups (alkyl, acyl, aryl) to explore how changes in size, lipophilicity, and hydrogen bonding capacity affect activity.

Phenyl Ring Substitution: Introducing substituents at the activated positions (C2, C4, C6) of the phenyl ring can alter the electronic properties and orientation of the molecule.

Methoxymethyl Group Transformation: The MOM ether can be cleaved to the phenol and subsequently converted into a library of different ethers or esters to investigate the importance of this region. Isosteric replacement of the ether oxygen with other atoms (e.g., sulfur) is another viable strategy.

| Molecular Region | Modification Strategy | Example Functional Groups | Purpose |

|---|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation / N-Acylation | -CH₃, -C(O)CH₃, -Benzyl | Modify basicity, steric bulk, and lipophilicity. |

| Phenyl Ring | Electrophilic Substitution | -Cl, -Br, -NO₂ | Alter electronics and explore new binding interactions. |

| Methoxymethyl Group | Deprotection & Re-functionalization | -OH, -OCH₂CH₃, -OC(O)CH₃ | Probe hydrogen bonding and steric tolerance. |

The synthesis of analogues can be achieved either by modifying the parent compound or by de novo synthesis of the entire structure. The introduction of a pre-formed, chiral pyrrolidine ring is a common and effective strategy for producing optically pure compounds. nih.gov

Potential synthetic approaches include:

Functionalization of Proline Derivatives: Commercially available precursors like 4-hydroxy-L-proline can be used to construct highly functionalized pyrrolidine rings that are later coupled to the desired aromatic piece. nih.gov

1,3-Dipolar Cycloaddition: This powerful method allows for the construction of the five-membered pyrrolidine ring by reacting a 1,3-dipole (like an azomethine ylide) with a suitable dipolarophile (an alkene). nih.gov This approach offers a high degree of control over regioselectivity and stereoselectivity.

Reductive Cyclization: Substituted pyrrolidin-2-ones, which can be converted to the corresponding pyrrolidines, can be synthesized via the reductive cyclization of appropriate cyanoalkanoate esters. researchgate.net

Tandem Reactions: Methodologies such as tandem alkynyl aza-Prins–Ritter reactions have been developed for the efficient synthesis of complex pyrrolidine derivatives from acyclic precursors. rsc.org

These synthetic routes provide the flexibility needed to generate a wide range of structural analogues for further investigation. beilstein-journals.orgresearchgate.net

Exploration of Reaction Kinetics and Mechanisms

While specific kinetic data for this compound are not widely available, the mechanisms and kinetics of its characteristic reactions can be inferred from established chemical principles and studies on related systems.

Reactions at the Pyrrolidine Nitrogen: N-alkylation with alkyl halides is expected to proceed via a standard S_N2 mechanism , where the reaction rate is dependent on the concentration of both the pyrrolidine and the alkyl halide. The kinetics would be sensitive to the steric hindrance of the electrophile and the nucleophilicity of the amine.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process: initial attack by the electrophile on the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. The formation of the arenium ion is typically the rate-determining step.

Methoxymethyl Group Cleavage: Acid-catalyzed deprotection proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then captured by water to yield a hemiacetal, which subsequently decomposes to the final phenol product and formaldehyde (B43269).

Nucleophilic Aromatic Substitution on Thiophenes: While not directly applicable to the electron-rich phenyl ring of the title compound, studies on the S_NAr reaction of pyrrolidine with activated thiophenes show a stepwise pathway. nih.govresearchgate.net This involves an initial nucleophilic addition to form a zwitterionic intermediate, followed by a proton transfer and elimination of the leaving group. nih.govresearchgate.net Such studies provide a model for how pyrrolidine acts as a nucleophile in substitution reactions. nih.govresearchgate.net

Further mechanistic and kinetic studies, potentially using computational methods or experimental techniques like stopped-flow spectroscopy, would be necessary to precisely quantify the reactivity of this compound and its derivatives. maxapress.comnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in 3-(3-(Methoxymethyl)phenyl)pyrrolidine. nih.govipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular puzzle. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlations between the protons within the pyrrolidine (B122466) ring and the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom in the molecule based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methoxymethyl protons to the aromatic ring carbons, confirming the substituent's position. It would also link the pyrrolidine ring protons to the phenyl ring, establishing the primary connectivity of the molecule.

Table 1: Expected 2D NMR Correlations for Structural Assignment

| 2D NMR Experiment | Key Expected Correlations for this compound | Information Gained |

| COSY | Correlations between H-2, H-3, H-4, and H-5 of the pyrrolidine ring. Correlations between adjacent protons on the substituted phenyl ring. | Confirms the spin systems of the pyrrolidine and phenyl rings. |

| HSQC | Direct one-bond correlations between each proton and its attached carbon atom (e.g., C-2/H-2, C-3/H-3, etc., for the pyrrolidine ring; aromatic C-H pairs; methoxymethyl C/H pair). | Unambiguously assigns the chemical shift of each carbon atom that bears a proton. |

| HMBC | Correlations from the -CH₂-O- protons to the C-3 of the phenyl ring and the methoxy (B1213986) carbon. Correlations from the pyrrolidine H-3 to carbons of the phenyl ring (C-1', C-2', C-6'). | Connects the molecular fragments (pyrrolidine, phenyl, and methoxymethyl groups) and confirms the substitution pattern. |

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. researchgate.net Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these conformational changes. unibas.it For this compound, a key dynamic process is the rotation around the single bond connecting the phenyl ring to the pyrrolidine ring.

At low temperatures, this rotation may be slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). copernicus.org As the temperature is increased, the rate of rotation increases. When the rotation becomes fast on the NMR timescale, the distinct signals coalesce into a single set of time-averaged signals. copernicus.org By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the activation energy (energy barrier) for the rotational process, providing valuable insight into the molecule's flexibility. unibas.it

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.gov This allows for the determination of a compound's elemental formula, a critical step in its identification. nih.gov For this compound (molecular formula C₁₂H₁₇NO), HRMS would provide a measured exact mass that corresponds to its calculated theoretical mass, confirming the formula.

Furthermore, tandem mass spectrometry (MS/MS) within an HRMS instrument provides detailed information about the molecule's structure through controlled fragmentation. mdpi.com The protonated molecule is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. Analyzing the fragmentation pattern helps to confirm the connectivity of the molecular structure. wvu.eduwvu.edu

Table 2: Predicted HRMS Fragmentation Data

| Predicted Fragment Ion (Structure) | Exact Mass (m/z) | Plausible Origin (Neutral Loss) |

| [M+H]⁺ (Parent Ion) | 192.1383 | C₁₂H₁₈NO⁺ |

| [M+H - CH₂O]⁺ | 162.1121 | Loss of formaldehyde (B43269) from the methoxymethyl group. |

| [M+H - CH₃OH]⁺ | 160.0964 | Loss of methanol. |

| [C₈H₉O]⁺ (Methoxymethylbenzyl Cation) | 121.0648 | Cleavage of the bond between the phenyl and pyrrolidine rings. |

| [C₄H₈N]⁺ (Pyrrolidinyl Fragment) | 70.0651 | Cleavage of the bond between the pyrrolidine and phenyl rings. |

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these techniques excellent for functional group identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (aromatic and aliphatic), the C-O ether linkage, and aromatic C=C bonds. bibliotekanauki.pl

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. For this molecule, aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 (broad) | IR |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Pyrrolidine & Methoxymethyl | 2850 - 3000 | IR, Raman |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | IR, Raman |

| C-O Stretch | Ether (-CH₂-O-CH₃) | 1050 - 1150 (strong) | IR |

| C-N Stretch | Amine | 1020 - 1250 | IR |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a three-dimensional electron density map of the molecule. nih.gov

From this map, the exact position of each atom (excluding hydrogens, which are often difficult to locate) can be determined with high precision. This provides definitive information on:

Molecular Connectivity: Confirms the bonding arrangement.

Bond Lengths and Angles: Provides precise geometric parameters.

Conformation: Reveals the specific spatial arrangement (e.g., the torsion angle between the phenyl and pyrrolidine rings) adopted by the molecule in the crystal lattice.

Intermolecular Interactions: Shows how molecules are packed together in the crystal, revealing information about hydrogen bonding and other non-covalent interactions.

The resulting crystal structure represents a time- and space-averaged snapshot of the molecule in its lowest energy state within the solid phase. nih.govmdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing fundamental insights into the molecular structure and reactivity of chemical compounds at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a molecule like 3-(3-(Methoxymethyl)phenyl)pyrrolidine, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized geometry, vibrational frequencies, and electronic characteristics. mdpi.comacs.org

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

Note: These values are illustrative and based on typical results for similar aromatic and heterocyclic compounds.

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring is known for its conformational flexibility, primarily adopting envelope and twist forms. researchgate.net The presence of a substituted phenyl ring at the 3-position introduces further complexity to the conformational landscape of this compound. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

A systematic conformational search can be performed, followed by geometry optimization of the resulting conformers using DFT. researchgate.netmdpi.com The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature, typically using a Boltzmann weighting factor. researchgate.net This analysis can reveal the preferred spatial arrangement of the methoxymethylphenyl group relative to the pyrrolidine ring, which can be crucial for its interaction with other molecules. nih.gov Studies on substituted pyrrolidines have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. researchgate.netnih.gov

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | 65.2 |

| Conformer 2 | 0.85 | 23.1 |

| Conformer 3 | 1.50 | 11.7 |

Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of molecules in various environments.

Force Field Development and Validation

To perform large-scale simulations, such as molecular dynamics, a reliable force field is necessary. A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel molecule like this compound, a specific force field may need to be developed or an existing one validated. This process typically involves fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations of molecular geometries, vibrational frequencies, and intermolecular interaction energies.

Simulations of Molecular Behavior in Different Environments

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time in different environments, such as in a vacuum, in solution, or interacting with a biological membrane. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms evolve. nih.gov

MD simulations can provide insights into the conformational dynamics, solvation properties, and transport behavior of the molecule. mdpi.comhelsinki.fiacs.org For instance, simulations in an aqueous environment could reveal the hydration shell structure around the molecule and its solubility characteristics.

In Silico Prediction of Molecular Interactions

Computational methods are widely used to predict how a small molecule might interact with a biological target, such as a protein or a nucleic acid. This is a cornerstone of modern drug discovery and design. nih.gov

Molecular docking is a common in silico technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com For this compound, docking studies could be performed against a variety of protein targets to identify potential biological activities. researchgate.netscispace.com The results of a docking simulation are typically a set of possible binding poses ranked by a scoring function, which estimates the binding affinity. nih.gov These predictions can then guide experimental studies to validate the potential interactions. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

The process involves several key steps:

Target Preparation: The three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are often removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of the ligand, this compound, is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site. Each pose is evaluated using a scoring function, which estimates the binding affinity, typically in kcal/mol. mdpi.com Studies on other pyrrolidine derivatives have shown that key interactions often involve hydrogen bonds and electrostatic factors with specific amino acid residues like tryptophan, arginine, and tyrosine. nih.gov

Virtual screening leverages molecular docking on a large scale. A library containing thousands or even millions of compounds can be computationally docked against a protein target. The compounds are then ranked based on their predicted binding scores, allowing researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

This table demonstrates the type of data generated from a molecular docking simulation. The values are for illustrative purposes only.

| Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

| 1 | -8.5 | TYR 120, ASP 150 | Hydrogen Bond |

| 2 | -8.2 | PHE 210 | Pi-Pi Stacking |

| 3 | -7.9 | LEU 145, VAL 160 | Hydrophobic |

Pharmacophore Modeling for Interaction Pattern Elucidation

Pharmacophore modeling is another fundamental technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.

For a compound like this compound, a pharmacophore model would be developed by analyzing a set of structurally related molecules with known biological activities. The model would highlight crucial features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

This model serves as a 3D query to search chemical databases for novel compounds that possess the required features in the correct spatial arrangement, even if their underlying chemical scaffolds are different. researchgate.net Pharmacophore analysis of other pyrrolidine derivatives has confirmed the importance of aromatic rings for hydrophobic interactions and polar groups for hydrogen bonding in achieving biological activity. nih.gov

Table 2: Common Pharmacophoric Features

This table lists typical features identified during pharmacophore modeling.

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond (e.g., ether oxygen, amine nitrogen). |

| Hydrogen Bond Donor | HBD | A group with a hydrogen atom attached to an electronegative atom (e.g., secondary amine). |

| Hydrophobic | HY | A non-polar group that engages in hydrophobic interactions (e.g., phenyl ring). |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons (e.g., the phenyl group). |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH (e.g., a basic amine). |

Theoretical Principles of Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. tandfonline.com A validated QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

Descriptor Calculation and Selection

The first step in developing a QSAR model is to numerically represent the chemical structure of each molecule in a dataset using molecular descriptors . These are calculated values that quantify various aspects of a molecule's physicochemical properties. For this compound, hundreds of descriptors could be calculated, which are typically grouped into several classes.

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, molecular connectivity).

3D Descriptors: Based on the 3D conformation (e.g., molecular volume, surface area, steric parameters).

Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobicity Descriptors: Such as the partition coefficient (LogP).

Descriptor selection is a critical phase aimed at identifying the subset of descriptors that are most relevant to the biological activity being modeled. This process helps to create a simpler, more interpretable model and prevents overfitting, where the model performs well on the training data but fails to predict new compounds accurately.

Table 3: Examples of Molecular Descriptor Categories

This table provides examples of descriptors that would be calculated for QSAR analysis.

| Descriptor Category | Example Descriptors | Description |

| Constitutional (1D) | Molecular Weight, Number of Rings | Basic properties derived from the molecular formula. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity | Describe the atomic connectivity and branching of the molecule. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Depend on the 3D coordinates of the atoms. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Describe the electronic properties of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

Statistical Modeling and Validation Methods

Once relevant descriptors are selected, a statistical method is used to build the mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). Common statistical techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation.

Partial Least Squares (PLS): A more advanced regression method suitable for datasets where descriptors are numerous and may be correlated. nih.gov

Machine Learning Algorithms: Methods like Support Vector Machines (SVM) or Random Forest are also used for more complex, non-linear relationships.

The predictive power and robustness of the resulting QSAR model must be rigorously validated . Validation ensures that the model is not a result of a chance correlation and can reliably predict the activity of new compounds. nih.gov Key validation methods include:

External Validation: The most crucial test of a QSAR model. The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The model is built using only the training set and then used to predict the activities of the compounds in the test set. The predictive accuracy is measured by the predictive correlation coefficient (R²_pred). nih.gov

Table 4: Key Statistical Parameters for QSAR Model Validation

This table summarizes important metrics for evaluating the quality of a QSAR model.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² | A measure of the internal predictive ability and robustness of the model. | > 0.5 |

| Predictive R² | R²_pred | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the absolute difference between observed and predicted values. | Low value |

Investigation of Biological Interactions and Mechanistic Insights Pre Clinical and in Vitro Focus

Ligand-Target Binding Studies (In Vitro and Computational)

Ligand-target binding studies are fundamental to understanding the molecular interactions that underpin a compound's biological activity. For 3-(3-(Methoxymethyl)phenyl)pyrrolidine, a combination of in vitro assays and computational modeling would be essential to characterize its binding affinity and specificity for potential biological targets.

Assay Development for Binding Affinity Measurement

To quantify the binding affinity of this compound, a variety of in vitro assays could be developed. The choice of assay would depend on the nature of the suspected biological target. Radioligand binding assays, for instance, are a common and robust method. In this approach, a radiolabeled ligand with known affinity for the target is displaced by the test compound, allowing for the determination of the inhibitory constant (Ki).

Fluorescence-based techniques, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), offer non-radioactive alternatives. Surface plasmon resonance (SPR) is another powerful technique that can provide real-time kinetic data on the association and dissociation of the ligand-target complex. Isothermal titration calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

The development of these assays would require the expression and purification of the target protein, as well as the optimization of buffer conditions and incubation times to ensure reliable and reproducible results.

Computational Approaches to Binding Site Characterization

Computational methods are invaluable for predicting and characterizing the binding site of a ligand on its target protein. Molecular docking simulations could be employed to predict the preferred binding pose of this compound within the active site of a potential target. plos.org These simulations utilize scoring functions to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-target complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more detailed understanding of the interaction. plos.org Homology modeling could be used to generate a three-dimensional structure of the target protein if an experimental structure is not available.

Mechanistic Studies of Biological Activity (In Vitro)

Understanding the mechanism by which this compound exerts its biological effects is crucial. In vitro mechanistic studies would focus on how the compound influences the function of its biological target.

Enzyme Inhibition and Activation Mechanisms

If the identified target is an enzyme, studies would be conducted to determine whether this compound acts as an inhibitor or an activator. Enzyme kinetics assays would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Ka).

Further mechanistic studies could involve techniques such as X-ray crystallography to determine the structure of the enzyme in complex with the compound, providing a detailed view of the binding interactions.

Receptor Modulation Pathways

Should the target be a receptor, the focus would be on elucidating the downstream signaling pathways modulated by this compound. Cell-based assays would be employed to measure changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression following compound treatment.

The compound would be characterized as an agonist, antagonist, or allosteric modulator based on its effects on receptor activity in the presence and absence of the natural ligand.

Biological Target Identification and Deconvolution Methodologies

For novel compounds like this compound where the biological target is unknown, various target identification and deconvolution methods can be employed. Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic approach.

More modern techniques include chemical proteomics, which utilizes chemical probes to identify protein targets in a cellular context. Computational approaches, such as reverse docking or pharmacophore-based screening, can also be used to predict potential targets by comparing the compound's structure to libraries of known ligands.

Proteomics-Based Approaches

Proteomics offers a powerful, unbiased method to identify the cellular proteins that interact with a small molecule, providing insights into its primary targets and off-target effects. frontiersin.org For a compound like this compound, a proteomics investigation would be crucial in confirming its presumed targets and discovering novel protein interactions that could explain its pharmacological profile.

One common technique is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a derivative of the compound would be synthesized to include a reactive group or an affinity tag. This "bait" molecule is then immobilized on a solid support, such as beads, and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. This method helps in constructing a comprehensive profile of the compound's interactome. mdpi.com

Another approach is label-free quantitative proteomics, where changes in the abundance of thousands of proteins are monitored in cells or tissues treated with the compound. frontiersin.org For instance, cultured neuronal cells could be treated with this compound, and subsequent changes in the proteome could be analyzed using techniques like 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis). nih.govresearchgate.net This can reveal downstream effects of the compound's activity, such as alterations in energy metabolism or neuroprotective pathways, which have been observed with other monoamine reuptake inhibitors like fluoxetine. nih.gov

Illustrative Data from a Hypothetical Proteomics Study:

| Protein Identified | Fold Change (Treated vs. Control) | Potential Biological Relevance |

| Dopamine (B1211576) Transporter (DAT) | Binding Affinity (Ki) = X nM | Primary target for dopamine reuptake inhibition |

| Serotonin (B10506) Transporter (SERT) | Binding Affinity (Ki) = Y nM | Primary target for serotonin reuptake inhibition |

| Heat Shock Protein 70 (HSP70) | 1.8 | Cellular stress response, protein folding |

| 14-3-3 protein zeta/delta | 1.5 | Involved in serotonin biosynthesis, neuroprotection |

| Cyclophilin A | 1.6 | Neuroprotective functions |

Chemical Probe Design and Application

To further investigate the biological role of the target proteins of this compound, chemical probes are indispensable tools. biorxiv.org A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The design of a chemical probe based on this compound would involve creating a molecule that retains high affinity and selectivity for its target while incorporating a feature for detection or manipulation, such as a fluorescent tag, a photo-crosslinker, or a biotin (B1667282) handle for purification. acs.orgcolumbia.edu

For instance, a fluorescently labeled version of this compound could be synthesized to visualize the localization of its target transporters in the brain tissue of animal models. ucla.edu This would allow researchers to map the specific neural circuits modulated by the compound. Furthermore, the development of pH-responsive fluorescent false neurotransmitters has demonstrated the utility of such probes in studying the environment of synaptic vesicles. acs.org

The design process would involve systematic modifications to the parent compound to attach a linker and a functional group without disrupting the key interactions with the target protein. The resulting probe's activity would be rigorously validated to ensure it mimics the parent compound's pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Principles and Design Rationales

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov For this compound, SAR studies would explore how modifications to the pyrrolidine (B122466) ring, the phenyl ring, and the methoxymethyl substituent influence its potency and selectivity for its targets. nih.govnih.gov

Systematic Structural Modifications and Their Impact

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the stereochemical possibilities it presents. nih.gov Modifications would likely include:

Substitution on the Pyrrolidine Nitrogen: The nitrogen atom is a key basic center. Altering the substituent on the nitrogen can impact the compound's basicity, lipophilicity, and steric interactions with the target protein. For instance, N-methylation or the introduction of larger alkyl groups could modulate binding affinity and selectivity.

Stereochemistry of the Pyrrolidine Ring: The stereoisomers of 3-substituted pyrrolidines can exhibit significantly different biological activities. The spatial orientation of the phenyl group is critical for proper binding to the target. nih.gov

Modifications to the Phenyl Ring: The position and nature of substituents on the phenyl ring are crucial. The methoxymethyl group at the meta-position is a key feature. SAR studies would involve moving this group to the ortho or para positions, or replacing it with other electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -CF3) to probe the electronic and steric requirements of the binding pocket. nih.gov

Alterations to the Methoxymethyl Group: The ether linkage and the methyl group could be modified. For example, changing the length of the alkyl chain (e.g., ethoxymethyl) or replacing the ether with an ester or an amide could provide insights into the hydrogen-bonding and hydrophobic interactions in the binding site.

Illustrative SAR Data for 3-Phenylpyrrolidine (B1306270) Analogs:

| Compound | R1 (Phenyl Substituent) | R2 (Pyrrolidine-N) | DAT Binding (Ki, nM) | SERT Binding (Ki, nM) |

| Parent | 3-CH2OCH3 | H | 15 | 50 |

| Analog 1 | 4-CH2OCH3 | H | 85 | 120 |

| Analog 2 | 3-OCH3 | H | 25 | 75 |

| Analog 3 | 3-Cl | H | 10 | 30 |

| Analog 4 | 3-CH2OCH3 | CH3 | 20 | 60 |

Mapping Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. mdma.ch Based on the structure of this compound and related monoamine transporter inhibitors, a pharmacophore model can be proposed. nih.gov Key features would likely include:

A Basic Amine Center: The pyrrolidine nitrogen, which is protonated at physiological pH, is crucial for interacting with an acidic residue in the binding site of the transporter.

A Hydrophobic/Aromatic Region: The phenyl ring provides a key hydrophobic interaction with the target.

A Hydrogen Bond Acceptor: The oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor.

Defined Spatial Relationships: The distances and angles between these features are critical for optimal binding. For many dopamine transporter inhibitors, a specific distance between the nitrogen atom and the center of the aromatic rings is a key parameter in pharmacophore models. mdma.ch

Computational modeling and the synthesis of rigid analogs can help to define the optimal conformation of the molecule when it binds to its target. This information is invaluable for the design of new, more potent, and selective compounds.

Future Research Directions and Emerging Applications

Development as a Synthetic Building Block for Complex Architectures

The utility of pyrrolidine (B122466) derivatives as indispensable building blocks in medicinal chemistry is well-established. nbinno.com The 3-arylpyrrolidine framework, in particular, is considered a "privileged structure," as it is frequently found in molecules designed to interact with biological targets. chemrxiv.org Future research will likely focus on leveraging 3-(3-(Methoxymethyl)phenyl)pyrrolidine as a starting point for the synthesis of more complex and potent molecular architectures.

The compound offers two primary points for diversification: the pyrrolidine nitrogen and the methoxymethyl group on the phenyl ring. The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents, influencing the molecule's steric and electronic properties. researchgate.net The methoxymethyl substituent provides a handle for further chemical modification, such as ether cleavage to reveal a hydroxymethyl group, which can then be oxidized or used in esterification or etherification reactions. This dual functionality makes the compound a valuable intermediate for creating diverse chemical libraries aimed at drug discovery programs in areas such as oncology, infectious diseases, and central nervous system disorders. nbinno.com

Potential Applications in Materials Science or Catalysis (non-biological)

While pyrrolidine scaffolds are predominantly explored for their biological activity, their structural and chemical properties also suggest potential in non-biological applications like materials science and catalysis. Future investigations could explore the incorporation of this compound into novel polymers or as a ligand in organometallic catalysis.

In catalysis, the pyrrolidine nitrogen can act as a basic site or be quaternized to form ionic liquids or phase-transfer catalysts. The development of polymer-supported pyrrolidine catalysts, for instance, could lead to recyclable and more environmentally friendly catalytic systems for reactions like aldol (B89426) condensations. mdpi.com The phenyl ring could be functionalized to enable polymerization, leading to materials with unique properties conferred by the embedded pyrrolidine units. Theoretical studies, such as those investigating C(sp3)–H functionalization on the pyrrolidine ring, could guide the development of new catalytic applications by providing insights into reactivity and regioselectivity. sciopen.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of synthetic chemistry increasingly involves the use of flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. africacommons.netnih.gov These technologies are particularly well-suited for the synthesis and derivatization of pyrrolidine-containing molecules. researchgate.net

Future research should focus on adapting the synthesis of this compound and its derivatives to continuous-flow reactors. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, and enables the safe handling of potentially hazardous reagents that might be used in cycloaddition or C-H activation reactions. africacommons.netresearchgate.net Furthermore, integrating these flow systems with automated platforms allows for high-throughput synthesis and screening. nih.govresearchgate.net This approach facilitates the rapid generation of a library of analogs based on the this compound scaffold, accelerating the discovery of new molecules with desired properties for either pharmaceutical or material science applications. researchgate.net

Below is a table comparing traditional batch synthesis with modern flow chemistry approaches for pyrrolidine synthesis.

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Limited by vessel size; difficult to scale up. | Easily scalable by extending reaction time or using parallel reactors. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. africacommons.net |

| Safety | Handling of large quantities of hazardous reagents can be risky. | Small reaction volumes minimize risk; enables use of hazardous reagents. africacommons.net |

| Reproducibility | Can vary between batches due to mixing and heating inefficiencies. | Highly reproducible due to precise control over reaction parameters. africacommons.net |

| Integration | Difficult to integrate with in-line purification and analysis. | Easily coupled with in-line purification and analytical techniques. africacommons.netresearchgate.net |

Advanced Methodological Development for Pyrrolidine Research

The synthesis of substituted pyrrolidines remains an active area of research, with new methodologies continually being developed to improve efficiency and stereocontrol. tandfonline.commdpi.com Future work on this compound will benefit from and contribute to these advancements.

One promising area is the use of metal-catalyzed reactions, such as the palladium-catalyzed hydroarylation of pyrrolines, to directly construct the 3-arylpyrrolidine core. researchgate.netnih.gov This method offers a direct route to drug-like molecules from readily available precursors. nih.gov Another key area is the development of asymmetric synthesis techniques to produce enantiomerically pure versions of the compound. Methods like asymmetric 'clip-cycle' synthesis, which uses a chiral catalyst to control the stereochemistry of the cyclization step, could be adapted for this purpose. whiterose.ac.uk Research into novel C-H functionalization techniques, potentially using photocatalysis, could provide new ways to directly modify the pyrrolidine ring at specific positions, offering late-stage diversification of complex molecules. sciopen.com

The table below summarizes some advanced synthetic methods applicable to pyrrolidine derivatives.

| Synthetic Method | Description | Potential Advantage for this compound |

| Palladium-Catalyzed Hydroarylation | A process that directly adds an aryl group across the double bond of a pyrroline (B1223166) to form a 3-arylpyrrolidine. researchgate.netnih.gov | Provides a direct and efficient route to the core structure from simple starting materials. |

| Asymmetric 'Clip-Cycle' Synthesis | An enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral acid to form the pyrrolidine ring. whiterose.ac.uk | Enables the production of specific enantiomers, which is crucial for pharmaceutical applications. |

| 1,3-Dipolar Cycloaddition | A reaction between an azomethine ylide and an alkene to construct the pyrrolidine ring, often used in flow chemistry. researchgate.nettandfonline.com | Highly versatile method for creating substituted pyrrolidines with multiple stereocenters. |

| C-H Functionalization | Direct modification of C-H bonds on the pyrrolidine ring using photocatalysis or other catalytic methods. sciopen.com | Allows for late-stage modification of the scaffold without the need for pre-functionalized starting materials. |

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(3-(Methoxymethyl)phenyl)pyrrolidine, and how do they influence its chemical reactivity?

- Answer: The compound consists of a pyrrolidine ring substituted with a phenyl group bearing a methoxymethyl (-OCH2CH3) group at the 3-position. The methoxymethyl group enhances electron density on the phenyl ring via resonance, increasing susceptibility to electrophilic substitution reactions (e.g., nitration, halogenation). The pyrrolidine nitrogen’s basicity (pKa ~10) allows for protonation under acidic conditions, facilitating interactions with biological targets like ion channels or enzymes .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A typical method involves:

- Step 1: Suzuki-Miyaura coupling of a boronic ester with 3-bromo-pyrrolidine to attach the phenyl group.

- Step 2: Methoxymethylation via Williamson ether synthesis using methyl iodide and a base (e.g., NaH) in THF.

Yields range from 60–75%, with purity confirmed by HPLC (>95%) and structural validation via H/C NMR .

Q. How is this compound characterized analytically?

- Answer: Key techniques include:

- NMR Spectroscopy: H NMR (δ 3.3 ppm for methoxymethyl protons; δ 2.8–3.1 ppm for pyrrolidine protons).

- Mass Spectrometry: ESI-MS [M+H]+ peak at m/z 192.

- Chromatography: Reverse-phase HPLC with a C18 column (retention time ~8.2 min) .

Advanced Research Questions

Q. How does the methoxymethyl substituent affect the compound’s bioavailability and metabolic stability compared to analogs?

- Answer: The methoxymethyl group increases lipophilicity (logP ~2.1), enhancing membrane permeability. However, it may reduce metabolic stability due to susceptibility to oxidative demethylation by CYP450 enzymes. Comparative studies with trifluoromethoxy or methylthio analogs show 20–30% lower clearance in hepatic microsome assays, suggesting structural optimization is needed .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer: Discrepancies (e.g., IC50 values varying by 10-fold across studies) may arise from assay conditions (e.g., buffer pH affecting protonation states) or impurity profiles. Recommended approaches:

- Reproducibility Checks: Standardize assays using identical cell lines (e.g., HEK293 for ion channel studies).

- Impurity Profiling: LC-MS to identify byproducts (e.g., oxidized methoxymethyl groups).

- Docking Studies: Compare binding poses in computational models (e.g., AutoDock Vina) to validate target specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

- Answer: Key modifications to explore:

- Substituent Effects: Replace methoxymethyl with trifluoromethoxy (enhances metabolic stability) or cyclopropylmethoxy (reduces steric hindrance).

- Stereochemistry: Synthesize enantiomers to assess chiral center impact on dopamine receptor binding (e.g., D2 vs. D3 selectivity).

- Pro-drug Design: Introduce ester linkages to improve blood-brain barrier penetration .

Q. What in vivo experimental designs are appropriate to evaluate its neuropharmacological potential?

- Answer: For neuropathic pain models:

- Dose Range: 10–50 mg/kg (oral or intraperitoneal).

- Behavioral Assays: Von Frey filament test (mechanical allodynia) and Hargreaves’ test (thermal hyperalgesia).

- Biomarkers: Measure spinal cord levels of TNF-α and IL-6 via ELISA post-treatment .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Yield optimization (solvent, catalyst) | Flow chemistry for scalability |

| Characterization | NMR/MS validation | Chiral HPLC for enantiomer resolution |

| Biological Assays | IC50 determination | CRISPR-edited cell lines for target validation |

| Data Analysis | Descriptive statistics | Machine learning for SAR prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.